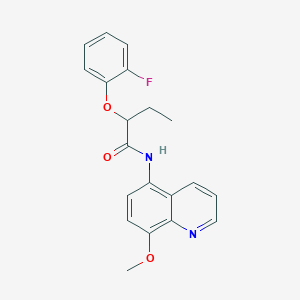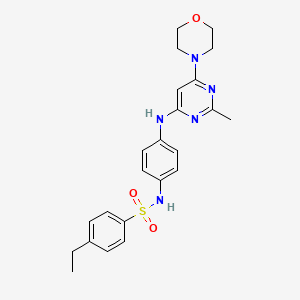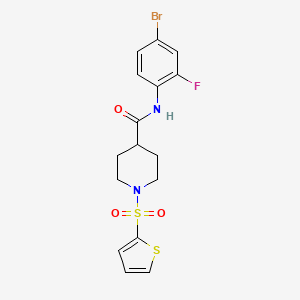![molecular formula C19H26FN3O4S B11339005 1-({1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B11339005.png)
1-({1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a fluorobenzyl group, and a sulfonyl group
Métodos De Preparación
The synthesis of 1-({1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzyl group, and the addition of the sulfonyl group. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with a piperidine derivative.
Addition of the Sulfonyl Group: This can be done using sulfonyl chlorides in the presence of a base to form the sulfonamide linkage.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Análisis De Reacciones Químicas
1-({1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-({1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-({1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
1-({1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-[(2-Fluorobenzyl)sulfonyl]piperidine: This compound lacks the additional piperidine-4-carboxamide group.
1-[(2-Chlorobenzyl)sulfonyl]piperidine: This compound has a chlorobenzyl group instead of a fluorobenzyl group.
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C19H26FN3O4S |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
1-[1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H26FN3O4S/c20-17-4-2-1-3-16(17)13-28(26,27)23-11-7-15(8-12-23)19(25)22-9-5-14(6-10-22)18(21)24/h1-4,14-15H,5-13H2,(H2,21,24) |
Clave InChI |
GCNFFSNRKHQXQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)N)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11338922.png)

![3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11338928.png)
![N-(4-Ethylphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide](/img/structure/B11338929.png)
![4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11338939.png)

![2-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11338952.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11338957.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide](/img/structure/B11338974.png)
![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11338978.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11338983.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-tert-butylphenoxy)ethanone](/img/structure/B11338986.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11339007.png)
